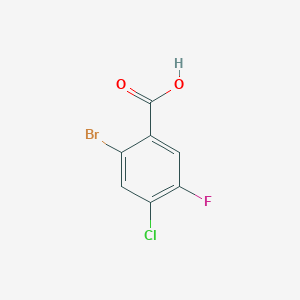

2-Bromo-4-chloro-5-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-chloro-5-fluorobenzoic acid is a halogen-substituted benzoic acid . It is a solid substance with a molecular weight of 253.45 . The IUPAC name for this compound is 5-bromo-2-chloro-4-fluorobenzoic acid .

Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-5-fluorobenzoic acid involves the reaction of the appropriate substrate with CBr4 in anhydrous MeCN . The reaction mixture is stirred in a round-bottom flask fitted with an O2 balloon and irradiated externally with a 60 W 400 nm LED at room temperature . After the reaction is complete, the solvent is evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-fluorobenzoic acid can be represented by the InChI code: 1S/C7H3BrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

2-Bromo-4-chloro-5-fluorobenzoic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . It can also react with aniline to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis

2-Bromo-4-chloro-5-fluorobenzoic acid is a solid substance . It has a molecular weight of 253.45 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- 2-Bromo-4-chloro-5-fluorobenzoic acid plays a role in various chemical reactions. Deprotonation of fluoroarenes with chlorine or bromine substituents often occurs adjacent to a fluorine, as demonstrated in a study where treatment of 1-chloro-4-fluorobenzene with a superbase reagent led to the formation of related benzoic acids (Mongin & Schlosser, 1996).

- Another study showed the adsorption behaviors of 2-substituted benzoic acids, including those related to 2-Bromo-4-chloro-5-fluorobenzoic acid, on electrodes in acidic media, providing insights into electrochemical properties (Ikezawa, Yoshida & Ariga, 2006).

Biological and Environmental Studies

- In the field of microbiology, certain strains of bacteria, like Alcaligenes denitrificans, have been shown to metabolize halogenated benzoates, including compounds similar to 2-Bromo-4-chloro-5-fluorobenzoic acid, highlighting its potential in bioremediation (van den Tweel, Kok & de Bont, 1987).

- Similarly, Pseudomonas putida was found to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate, closely related to 2-Bromo-4-chloro-5-fluorobenzoic acid, as a carbon and energy source, again indicating environmental and biotechnological applications (Engesser & Schulte, 1989).

Material Science and Photophysical Studies

- The compound has been studied in the context of material science and photophysics, particularly in the synthesis of 4H-1,4-benzoxazines, a class of compounds with various industrial and pharmaceutical applications (Kudo, Furuta & Sato, 1996).

Thermodynamics and Crystallography

- Research in thermodynamics and crystallography, involving halobenzoic acids like 2-Bromo-4-chloro-5-fluorobenzoic acid, provides critical insights into their properties. For instance, a study evaluated the thermodynamic properties of monohalobenzoic acids, contributing to our understanding of their stability and reactivity (Chirico et al., 2017).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Mecanismo De Acción

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzoic acid derivatives can influence a variety of biochemical pathways due to their potential interactions with different enzymes and receptors .

Pharmacokinetics

It’s known that the compound is soluble in water and methanol , which could influence its absorption and distribution in the body.

Result of Action

It’s known that the compound can be used in the synthesis of various other compounds , suggesting that it may have a role in facilitating certain chemical reactions.

Propiedades

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECPABOCRIPABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate](/img/structure/B2434107.png)

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2434112.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2434114.png)

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)

![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)